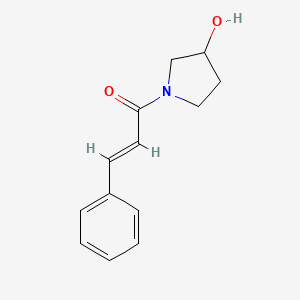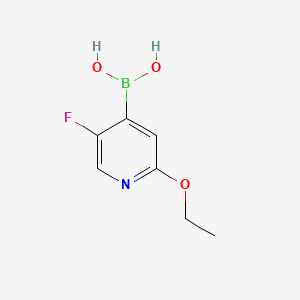
2-Chloro-6-cyclopropylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-cyclopropylpyrazine is a heterocyclic organic compound with the molecular formula C7H7ClN2 It is characterized by a pyrazine ring substituted with a chlorine atom at the second position and a cyclopropyl group at the sixth position
Mechanism of Action
Target of Action
A similar compound, 2-amino-6-chloropyrazine, has been shown to target cyclin-dependent kinase 2 in humans
Biochemical Pathways
It’s worth noting that related compounds may influence various biochemical pathways, including those involved in cell cycle regulation
Pharmacokinetics
It is suggested that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism .
Action Environment
It’s worth noting that environmental factors can significantly impact the action of similar compounds . For instance, the application of certain nitrification inhibitors, including 2-chloro-6-trichloromethyl pyridine, has been studied for their benefits and risks in different environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyclopropylpyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloropyrazine with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can also be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.
Coupling Reactions: Boronic acids, palladium catalysts, and bases such as potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 2-amino-6-cyclopropylpyrazine derivative.
Scientific Research Applications
2-Chloro-6-cyclopropylpyrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the cyclopropyl group, making it less sterically hindered.
6-Cyclopropylpyrazine: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Chloro-6-methylpyrazine: Substituted with a methyl group instead of a cyclopropyl group, leading to different steric and electronic properties.
Uniqueness: 2-Chloro-6-cyclopropylpyrazine is unique due to the presence of both a chlorine atom and a cyclopropyl group on the pyrazine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-6-cyclopropylpyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-7-4-9-3-6(10-7)5-1-2-5/h3-5H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYKSCRVEBJUBTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734831 |
Source


|
| Record name | 2-Chloro-6-cyclopropylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209457-99-7 |
Source


|
| Record name | 2-Chloro-6-cyclopropylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate](/img/structure/B596171.png)





![4-Bromo-6-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B596181.png)





